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molecular formula C11H11F3N2O B1323423 1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one CAS No. 801306-55-8

1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one

Cat. No. B1323423
M. Wt: 244.21 g/mol
InChI Key: MTKRSQNGRLYWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129235B2

Procedure details

2-Chloro-3-(trifluoromethyl)pyridine (11.92 g, 65.7 mmol)), K2CO3(19.10 g, 138 mmol), and 1,4-dioxa-8-azaspiro[4.5]decane (8.85 mL, 69.0 mmol) were combined in DMSO (65 mL) and stirred at 100° C. for 3 hours. The mixture was treated with additional 1,4-dioxa-8-azaspiro[4.5]decane (2.0 mL, 16 mmol), stirred for 2 hours, treated with additional 1,4-dioxa-8-azaspiro[4.5]decane (1.0 mL, 7.8 mmol), and stirred for 1 hour. The mixture was diluted with diethyl ether (200 mL), washed with water (250 mL), washed with brine (100 mL), dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in concentrated HCl (25 mL), stirred for 3 hours, basified with concentrated NH4OH, extracted with CH2Cl2, and the phases separated. The organic phase was dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was purified via flash chromatography (20% to 40% diethyl ether/hexanes) to provide the title compound.
Quantity
11.92 g
Type
reactant
Reaction Step One
Name
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
8.85 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[K+].[K+].O1[C:22]2([CH2:27][CH2:26][NH:25][CH2:24][CH2:23]2)[O:21]CC1>CS(C)=O.C(OCC)C>[F:9][C:8]([F:11])([F:10])[C:7]1[C:2]([N:25]2[CH2:26][CH2:27][C:22](=[O:21])[CH2:23][CH2:24]2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
11.92 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(F)(F)F
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
8.85 mL
Type
reactant
Smiles
O1CCOC12CCNCC2
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCOC12CCNCC2
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCOC12CCNCC2
Step Six
Name
Quantity
65 mL
Type
solvent
Smiles
CS(=O)C
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with water (250 mL)
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in concentrated HCl (25 mL)
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the phases separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (20% to 40% diethyl ether/hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1C(=NC=CC1)N1CCC(CC1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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